![molecular formula C6H12ClNO2 B1394222 (R)-methyl pyrrolidine-3-carboxylate hydrochloride CAS No. 874964-22-4](/img/structure/B1394222.png)
(R)-methyl pyrrolidine-3-carboxylate hydrochloride
Overview
Description
“®-methyl pyrrolidine-3-carboxylate hydrochloride” is a chemical compound used in laboratory settings and for the synthesis of substances . It is also known as “®-Pyrrolidine-3-carboxylic acid ethyl ester” and is sold under the brand Aldrich .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes “®-methyl pyrrolidine-3-carboxylate hydrochloride”, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .
Molecular Structure Analysis
The empirical formula of “®-methyl pyrrolidine-3-carboxylate hydrochloride” is C7H14ClNO2 . Its molecular weight is 179.64 g/mol . The SMILES string representation of the molecule is Cl.CCOC(=O)[C@@H]1CCNC1 .
Physical And Chemical Properties Analysis
“®-methyl pyrrolidine-3-carboxylate hydrochloride” is a solid substance . It has an optical activity of [α]/D -15.0°, c = 0.5% in H2O . Its melting point ranges from 230-270 °C . The compound should be stored at a temperature of 2-8°C .
Scientific Research Applications
Synthesis of Chiral Building Blocks
®-methyl pyrrolidine-3-carboxylate hydrochloride: is a valuable chiral building block used in the synthesis of complex organic molecules. Its enantiopure form is crucial for creating pharmaceuticals with specific desired activities, as the chirality of a molecule can significantly influence its interaction with biological targets .
Asymmetric Catalysis
This compound serves as an important ligand and intermediate in asymmetric catalysis. It can induce chirality in substrates that are initially racemic or achiral, which is a pivotal step in producing enantiomerically enriched products .
Pharmaceutical Research
In pharmaceutical research, ®-methyl pyrrolidine-3-carboxylate hydrochloride is used to develop new drugs. It’s particularly useful in the creation of peptidomimetics—molecules that mimic the structure of peptides and can modulate protein-protein interactions in the body .
Proteomics and Metabolomics
The compound is employed in proteomics and metabolomics studies to understand protein functions and metabolic pathways. It can be used as a derivatization agent to improve the detection and quantification of biomolecules in complex biological samples .
Agrochemical Synthesis
®-methyl pyrrolidine-3-carboxylate hydrochloride: is also used in the synthesis of agrochemicals. Its chiral properties can be leveraged to create more selective and environmentally friendly pesticides and herbicides .
Material Science
In material science, this compound is utilized to synthesize novel polymers and materials with specific optical properties. These materials have applications in areas such as liquid crystals and organic light-emitting diodes (OLEDs) .
Safety and Hazards
“®-methyl pyrrolidine-3-carboxylate hydrochloride” is classified as causing serious eye damage (Category 1, H318) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include wearing protective gloves, eye protection, and face protection . In case of contact with eyes, rinse cautiously with water for several minutes and seek medical attention immediately .
properties
IUPAC Name |
methyl (3R)-pyrrolidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBSXSVVMNGQIN-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677202 | |
Record name | Methyl (3R)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-methyl pyrrolidine-3-carboxylate hydrochloride | |
CAS RN |
874964-22-4 | |
Record name | Methyl (3R)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (3R)-pyrrolidine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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